

Application Note: Quantitative Analysis of Hydrochlorothiazide Dimer Impurity using ^1H -qNMR

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Compound of Interest

Compound Name: HCTZ-CH₂-HCTZ

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Introduction

Hydrochlorothiazide (HCTZ) is a widely used diuretic medication for treating high blood pressure and fluid retention. During the synthesis and storage of HCTZ, various impurities can form, one of which is a methylene-bridged dimer.^[1] The presence of such impurities must be accurately monitored and controlled to ensure the safety and efficacy of the drug product. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their impurities.^{[2][3][4]} As a primary ratio method, qNMR allows for the direct measurement of the molar ratio of an analyte to an internal standard without the need for a specific reference standard of the analyte itself, which is particularly advantageous for impurity quantification where certified standards may be unavailable.^[5]

This application note provides a detailed protocol for the quantification of the HCTZ dimer impurity in a hydrochlorothiazide drug substance using ^1H -qNMR.

Principle of qNMR for Impurity Quantification

The fundamental principle of qNMR is that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.^[6] By co-dissolving a known mass of a certified internal standard with a known mass of the

sample, the concentration of the analyte (in this case, the HCTZ dimer) can be calculated using the following equation:

$$\text{Purity_analyte} = (\text{I_analyte} / \text{I_std}) * (\text{N_std} / \text{N_analyte}) * (\text{MW_analyte} / \text{MW_std}) * (\text{m_std} / \text{m_analyte}) * \text{Purity_std}$$

Where:

- I_analyte and I_std are the integral areas of the signals for the analyte and the internal standard, respectively.
- N_analyte and N_std are the number of protons giving rise to the respective signals.
- MW_analyte and MW_std are the molecular weights of the analyte and the internal standard.
- m_analyte and m_std are the masses of the analyte sample and the internal standard.
- Purity_std is the certified purity of the internal standard.

Experimental Protocol

Materials and Equipment

- NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
- NMR Tubes: 5 mm, high-precision.
- Analytical Balance: Capable of weighing to ± 0.01 mg.
- Volumetric Flasks and Pipettes: Class A.
- Hydrochlorothiazide Sample: Containing the dimer impurity.
- Internal Standard: Maleic acid (certified reference material, purity $\geq 99.5\%$). Other potential standards include dimethyl sulfone or 1,4-dinitrobenzene, chosen based on signal non-overlap.^{[7][8][9]}
- Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D).

Sample Preparation

- Accurately weigh approximately 20 mg of the hydrochlorothiazide sample into a clean, dry vial.
- Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
- Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
- Ensure complete dissolution by vortexing for 1-2 minutes.
- Transfer the solution to a 5 mm NMR tube.

¹H-qNMR Data Acquisition

- Spectrometer Frequency: 400 MHz
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Pulse Angle: 30° (to ensure a sufficiently short pulse duration for uniform excitation).
- Acquisition Time (AQ): ≥ 3 seconds (to ensure adequate digital resolution).
- Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and internal standard signals of interest (typically 15-30 seconds for accurate quantification).
- Number of Scans (NS): 16 to 64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).^[10]
- Temperature: 298 K (maintain constant temperature).

Data Processing

- Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
- Perform Fourier transformation.
- Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

- Apply a baseline correction to the entire spectrum.
- Integrate the selected non-overlapping signals for both the HCTZ dimer and the maleic acid internal standard. For the HCTZ dimer, a unique signal corresponding to the methylene bridge protons can be used. For maleic acid in DMSO-d₆, a singlet around 6.3 ppm is typically used.^[9]

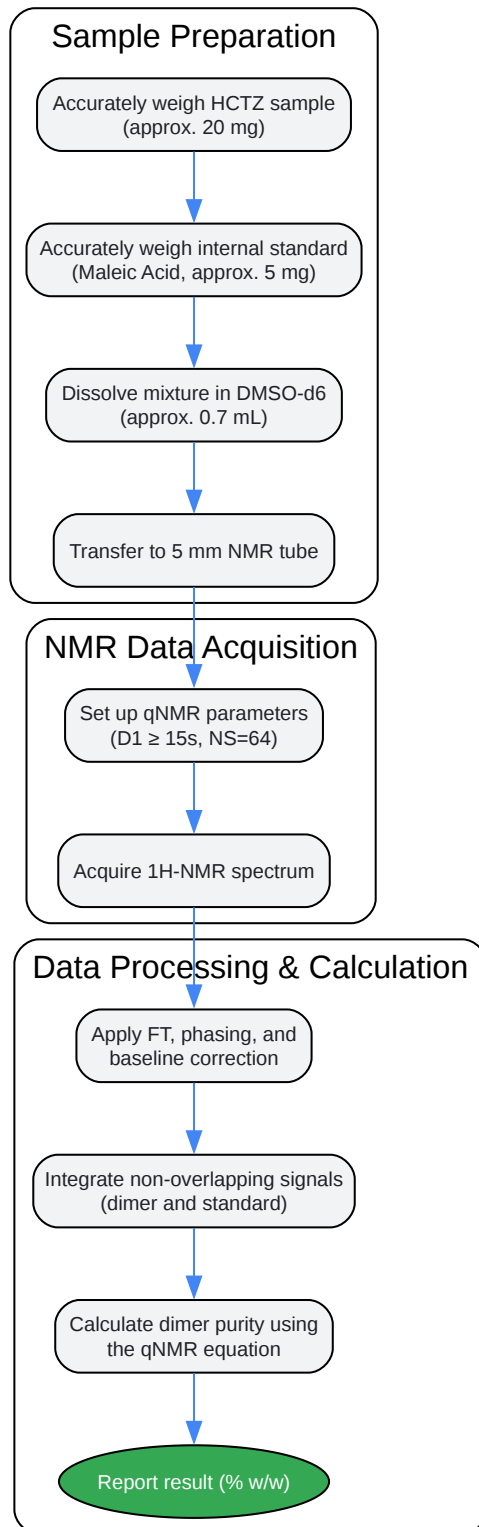
Data Presentation

The following table presents illustrative data for the quantification of the HCTZ dimer in a hydrochlorothiazide sample.

Parameter	Value
Mass of HCTZ Sample (m_analyte)	20.15 mg
Mass of Maleic Acid (m_std)	5.05 mg
Purity of Maleic Acid (Purity_std)	99.8%
Molecular Weight of HCTZ Dimer (MW_analyte)	593.5 g/mol
Molecular Weight of Maleic Acid (MW_std)	116.07 g/mol
Number of Protons (HCTZ Dimer, N_analyte)	2 (methylene bridge)
Number of Protons (Maleic Acid, N_std)	2 (vinylic protons)
Integral of HCTZ Dimer Signal (I_analyte)	0.08
Integral of Maleic Acid Signal (I_std)	1.00
Calculated Purity of HCTZ Dimer	0.33% w/w

Experimental Workflow

qNMR Workflow for HCTZ Dimer Quantification

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Caption: Workflow for HCTZ dimer quantification by qNMR.

Conclusion

Quantitative NMR is a highly suitable method for the determination of the HCTZ dimer impurity in hydrochlorothiazide drug substances. The described protocol offers a direct, accurate, and precise means of quantification without the need for an isolated standard of the impurity. This approach is valuable for routine quality control, stability studies, and ensuring compliance with regulatory requirements for pharmaceutical products. The method's robustness and reliability make it a powerful tool in the arsenal of analytical techniques for drug development and manufacturing.

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